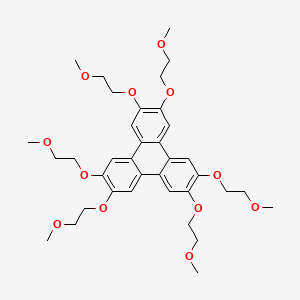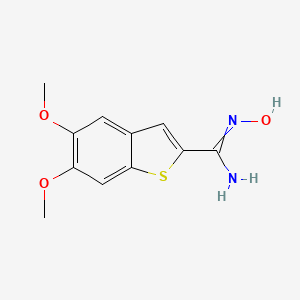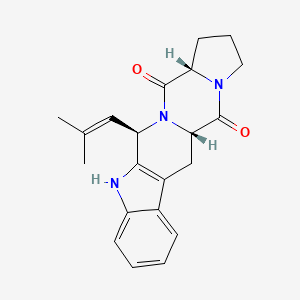![molecular formula C50H42HgP4 B14332849 Bis[bis(diphenylphosphanyl)methyl]mercury CAS No. 110214-11-4](/img/structure/B14332849.png)
Bis[bis(diphenylphosphanyl)methyl]mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[bis(diphenylphosphanyl)methyl]mercury is an organometallic compound with the molecular formula C50H42HgP4 It is characterized by the presence of mercury coordinated to two bis(diphenylphosphanyl)methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[bis(diphenylphosphanyl)methyl]mercury typically involves the reaction of mercury(II) chloride with bis(diphenylphosphanyl)methane in the presence of a base. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran or dichloromethane. The reaction conditions include:
- Temperature: Room temperature to reflux
- Atmosphere: Inert (e.g., nitrogen or argon)
- Solvent: Tetrahydrofuran or dichloromethane
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require careful control of reaction conditions to ensure purity and yield, as well as the use of industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions: Bis[bis(diphenylphosphanyl)methyl]mercury undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and bis(diphenylphosphanyl)methane oxide.
Reduction: Reduction reactions can yield mercury metal and bis(diphenylphosphanyl)methane.
Substitution: The mercury center can undergo substitution reactions with other ligands, leading to the formation of new organometallic complexes.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as phosphines, amines, or halides under inert atmosphere conditions.
Major Products:
Oxidation: Mercury(II) oxide, bis(diphenylphosphanyl)methane oxide
Reduction: Mercury metal, bis(diphenylphosphanyl)methane
Substitution: Various organometallic complexes depending on the substituent ligands
Applications De Recherche Scientifique
Bis[bis(diphenylphosphanyl)methyl]mercury has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential interactions with biological molecules, although its toxicity limits its use in biological systems.
Medicine: Limited applications due to toxicity, but studied for its potential use in radiopharmaceuticals.
Industry: Potential use in the development of new materials with unique electronic or photophysical properties.
Mécanisme D'action
The mechanism of action of Bis[bis(diphenylphosphanyl)methyl]mercury involves its ability to coordinate with metal centers through its phosphorus atoms. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing certain oxidation states. The molecular targets include transition metals, and the pathways involved are primarily related to coordination chemistry and catalysis.
Comparaison Avec Des Composés Similaires
Bis(diphenylphosphino)methane: A related ligand that forms similar complexes but lacks the mercury center.
Bis(diphenylphosphino)ethane: Another related ligand with a slightly different backbone, leading to different coordination properties.
Bis(diphenylphosphino)propane: Similar to bis(diphenylphosphino)methane but with a longer carbon chain, affecting its steric and electronic properties.
Uniqueness: Bis[bis(diphenylphosphanyl)methyl]mercury is unique due to the presence of the mercury center, which imparts distinct electronic properties and reactivity compared to other bis(diphenylphosphino) compounds. The mercury center allows for the formation of unique coordination complexes that are not possible with other ligands.
Propriétés
Numéro CAS |
110214-11-4 |
|---|---|
Formule moléculaire |
C50H42HgP4 |
Poids moléculaire |
967.4 g/mol |
Nom IUPAC |
bis[bis(diphenylphosphanyl)methyl]mercury |
InChI |
InChI=1S/2C25H21P2.Hg/c2*1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h2*1-21H; |
Clé InChI |
KQLXKPWHSHDAOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(P(C3=CC=CC=C3)C4=CC=CC=C4)[Hg]C(P(C5=CC=CC=C5)C6=CC=CC=C6)P(C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



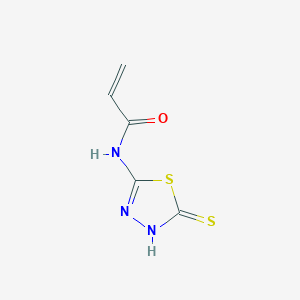
![6-[(2-Amino-4,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14332775.png)
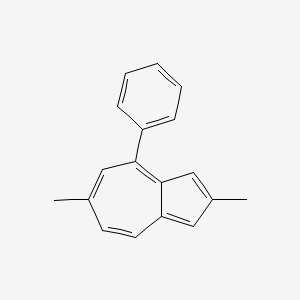
![1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol](/img/structure/B14332787.png)
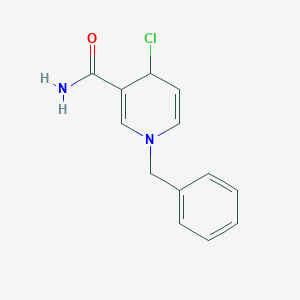
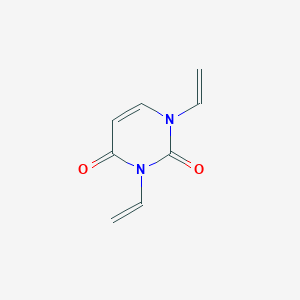
![[Bis(2-hydroxyethyl)hydrazinylidene]acetonitrile](/img/structure/B14332802.png)

![4-[[4-[[4-[[4-[(4-Aminophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]aniline](/img/structure/B14332821.png)

